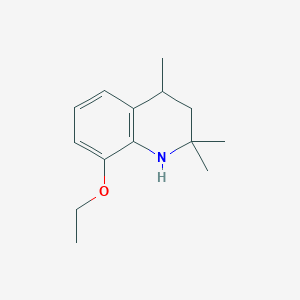
8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, also known as ETQ, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. ETQ has a unique chemical structure that makes it an attractive target for drug discovery and development.
Wirkmechanismus
The exact mechanism of action of 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory.
Biochemische Und Physiologische Effekte
8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to increase the levels of certain neurotransmitters, including dopamine and norepinephrine. Additionally, 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to have antioxidant properties, which may help protect against oxidative damage in the brain and other tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in lab experiments is its unique chemical structure, which makes it an attractive target for drug discovery and development. Additionally, 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to have a wide range of biological activities, which makes it a versatile compound for studying various disease pathways. However, one of the limitations of using 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. For example, researchers could investigate its potential use as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, researchers could explore its potential use as a neuroprotective agent in other contexts, such as traumatic brain injury or stroke. Finally, researchers could investigate the potential of 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline as a lead compound for the development of new drugs with improved pharmacological properties.
Synthesemethoden
The synthesis of 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves a multi-step process that begins with the reaction of 2,4-pentanedione with ethylamine to form a Schiff base. The Schiff base is then reacted with cyclohexanone to form a cyclic imine intermediate. This intermediate is then hydrogenated in the presence of a palladium catalyst to yield 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.
Wissenschaftliche Forschungsanwendungen
8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. It has been shown to have a wide range of biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory properties. 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has also been investigated for its potential use as a neuroprotective agent and as a treatment for Alzheimer's disease.
Eigenschaften
CAS-Nummer |
199186-60-2 |
|---|---|
Produktname |
8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline |
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
8-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C14H21NO/c1-5-16-12-8-6-7-11-10(2)9-14(3,4)15-13(11)12/h6-8,10,15H,5,9H2,1-4H3 |
InChI-Schlüssel |
GOJXGQWVJPIGSO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1NC(CC2C)(C)C |
Kanonische SMILES |
CCOC1=CC=CC2=C1NC(CC2C)(C)C |
Synonyme |
Quinoline, 8-ethoxy-1,2,3,4-tetrahydro-2,2,4-trimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



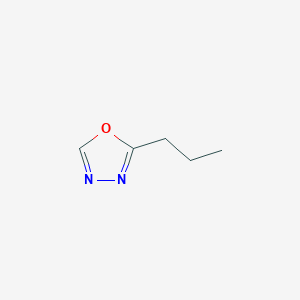
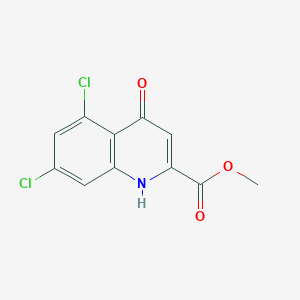
![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)
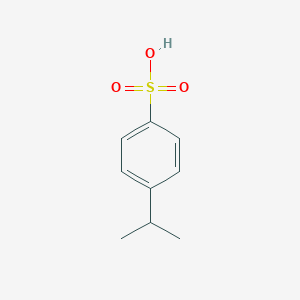
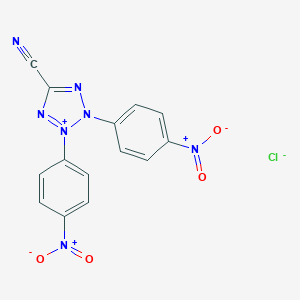
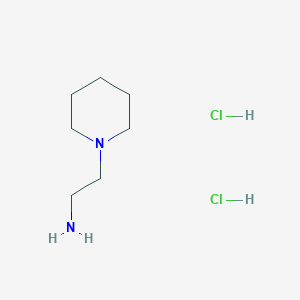
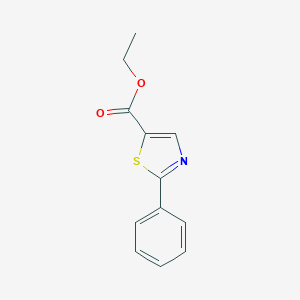
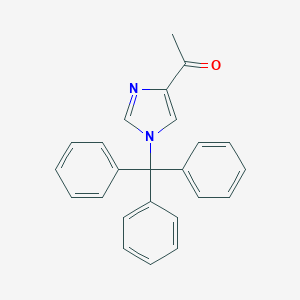
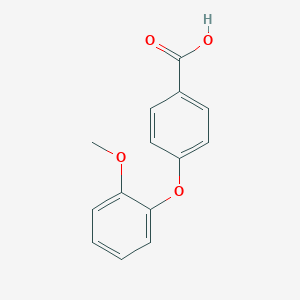

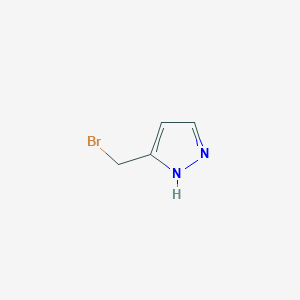
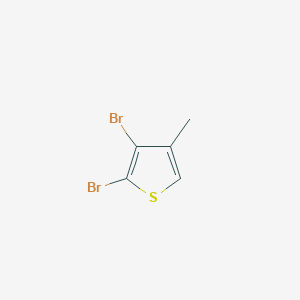
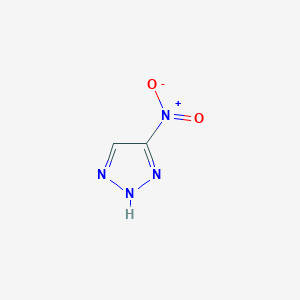
![1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene](/img/structure/B176922.png)